![molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol es un compuesto heterocíclico que presenta un núcleo de pirrolopiridina fusionado con un anillo de oxazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol típicamente implica síntesis orgánica de múltiples pasos. Un enfoque común es la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, comenzando con un derivado de pirrol fluorado, el compuesto se puede sintetizar a través de una serie de reacciones que incluyen halogenación, ciclización y transformaciones de grupos funcionales .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para garantizar la rentabilidad, el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el átomo de flúor.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de oxazol con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden introducir varios sustituyentes en la posición del flúor .
Aplicaciones Científicas De Investigación
5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como molécula bioactiva en el descubrimiento de fármacos.
Medicina: Se exploran sus posibles propiedades terapéuticas, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores uniéndose a sus sitios activos, modulando así su actividad. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- (5-Fluoro-1H-pirrolo[2,3-b]piridin-4-il)metanol
- Derivados de 1H-pirrolo[2,3-b]piridina
Singularidad
5-(4-Fluoro-1H-pirrolo[2,3-C]piridin-7-IL)oxazol es único debido a sus características estructurales específicas, como el átomo de flúor y el anillo de oxazol fusionado. Estas características pueden impartir propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H6FN3O |
|---|---|
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H |
Clave InChI |
IOGZYEHJDURRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=CN=C2C3=CN=CO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)

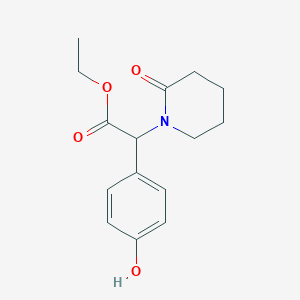

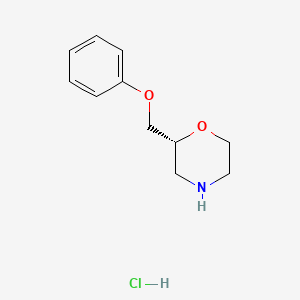

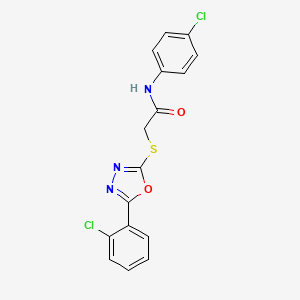
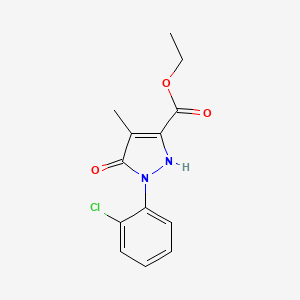
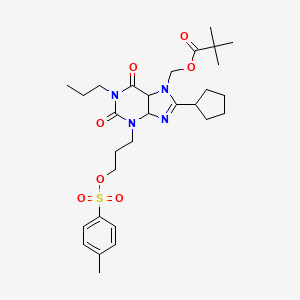


![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
